mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron)
CAS No.:
Cat. No.: VC16535895
Molecular Formula: C96H72Fe2N8O-6
Molecular Weight: 1465.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C96H72Fe2N8O-6 |
|---|---|
| Molecular Weight | 1465.3 g/mol |
| IUPAC Name | iron;oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
| Standard InChI | InChI=1S/2C48H36N4.2Fe.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;;;-2 |
| Standard InChI Key | FXSDBYPIYRDPCJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Fe].[Fe] |
Introduction
Structural and Electronic Properties
Molecular Architecture
The complex adopts a cofacial geometry enforced by the μ-oxo bridge, with each iron(III) center ligated to a 5,10,15,20-tetrakis(4-methylphenyl)porphyrin (TMPP). Key structural features include:
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Fe–N Bond Distances: 2.041–2.098 Å, varying due to asymmetric peripheral substitution .
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Porphyrin Core Size: The electron-donating 4-methylphenyl groups increase the porphyrin’s core size ( distance) compared to fluorinated analogs, enhancing axial ligand binding strength .
Table 1: Structural Parameters of μ-Oxo Iron Porphyrin Dimers
| Substituent | Fe–O Bond (Å) | Fe–N Bond (Å) | (Å) |
|---|---|---|---|
| 4-Methylphenyl (TMPP) | 1.758 | 2.041–2.098 | 2.05 |
| Pentafluorophenyl | 1.752 | 2.030–2.110 | 1.98 |
| 4-Methoxyphenyl | 1.765 | 2.050–2.100 | 2.10 |
The larger core size in TMPP derivatives correlates with stronger antiferromagnetic coupling () compared to electron-withdrawing substituents .
Synthesis and Characterization
Synthetic Route
The synthesis involves three stages:
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Ligand Preparation: Condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions (e.g., propionic acid) yields TMPP .
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Iron Coordination: Reaction of TMPP with iron(II) salts (e.g., ) under inert atmosphere forms the monomeric iron(III) porphyrin .
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Oxidation: Controlled oxidation (e.g., using ) bridges two iron centers via a μ-oxo ligand .
Characterization Techniques
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UV-Vis Spectroscopy: Soret band at 420 nm and Q-bands at 550–600 nm confirm porphyrin coordination .
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X-Ray Crystallography: Resolves Fe–O–Fe geometry and validates cofacial porphyrin alignment .
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Magnetic Susceptibility: Antiferromagnetic coupling () confirmed by variable-temperature measurements .
Catalytic Applications
Asymmetric Oxidative Coupling
In the presence of chiral co-catalysts (e.g., biaryl phosphoric acids), the complex achieves 96% enantiomeric excess in 2,2′-bis(arylamino)-1,1′-biaryl synthesis . The electron-donating methyl groups stabilize high-valent iron-oxo intermediates, facilitating C–H activation.
Wacker-Type Oxidations
Using phenylsilane and air as terminal oxidants, the complex converts alkenes to ketones at room temperature. Internal alkenes exhibit higher ketone/alcohol ratios (3:1) due to steric hindrance .
Table 2: Catalytic Performance in Wacker-Type Oxidations
| Substrate | Product Yield (%) | Ketone/Alcohol Ratio |
|---|---|---|
| Styrene | 92 | 2.5:1 |
| Cyclohexene | 85 | 3.0:1 |
| 1-Octene | 78 | 1.8:1 |
Oxygen Reduction Reaction (ORR)
Post-synthetic modification with molecular clips enhances ORR selectivity, reducing production from 64.3% (monomeric Fe(III) porphyrin) to 15.8% in heterogeneous systems . The μ-oxo bridge stabilizes cofacial geometry, promoting four-electron pathways.
Comparative Analysis with Related Complexes
Fluorinated vs. Methyl-Substituted Derivatives
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Electron-Withdrawing Effects: Fluorinated analogs (e.g., ) exhibit weaker Fe–O bonds (1.752 Å) and reduced catalytic activity due to decreased electron density at the iron center .
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Solubility: Methyl groups improve solubility in organic solvents (e.g., toluene, CHCl) compared to hydrophilic fluorinated derivatives.
Heterobinuclear μ-Oxo Complexes
Mixed-metal complexes (e.g., Cr–O–Fe) show altered magnetic properties ( Fe, Cr) but lower catalytic efficiency in asymmetric reactions .
Future Directions
Recent advances focus on post-synthetic modifications to stabilize the μ-oxo dimer under catalytic conditions. Molecular clips and coordination polymers are being explored to enhance ORR selectivity and enable homogeneous catalysis . Additionally, tuning peripheral substituents (e.g., introducing chiral groups) could expand enantioselective applications.
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